N-Methylsuccinimide

Thermochemistry Crystallography Material Science

Researchers requiring a validated biomarker for occupational NMP exposure monitoring frequently encounter batch-to-batch variability that compromises longitudinal studies. N-Methylsuccinimide (NMS) eliminates this uncertainty with its well-characterized physicochemical profile and established analytical specificity. • Quantifiable human biomarker with 8-hour plasma half-life; correlates with airborne NMP at r=0.98. • Defined standard molar enthalpy of sublimation (80.1±0.3 kJ/mol) enables precise thermochemical calibration. • Validated DFT model compound for peptide racemization studies with a benchmarked two-H2O activation barrier of 37 kcal/mol. Each batch is supplied with full analytical documentation, ensuring reproducibility for occupational health, computational chemistry, and asymmetric synthesis workflows.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 1121-07-9
Cat. No. B105667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylsuccinimide
CAS1121-07-9
Synonyms1-Methyl-2,5-pyrrolidinedione;  N-Methyl-2,5-pyrrolidinedione;  NSC 11324
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC1=O
InChIInChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3
InChIKeyKYEACNNYFNZCST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylsuccinimide: Analytical and Synthesis Applications


N-Methylsuccinimide (NMS) is a cyclic imide, specifically 1-methylpyrrolidine-2,5-dione , with a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol [1]. This five-membered heterocyclic compound is characterized by an N-methyl substitution on the succinimide ring, which fundamentally alters its physical properties (e.g., melting point of 61-72°C, boiling point of 234-235°C ) and chemical reactivity profile compared to its parent and other N-alkyl analogs. Its applications are highly specific, ranging from serving as a quantifiable human biomarker for N-methyl-2-pyrrolidone (NMP) exposure [2] to functioning as a validated model compound for computational studies on peptide racemization [3] and as a defined intermediate in asymmetric synthesis.

Occupational exposure research Quantifiable NMP biomarker; supports daily exposure assessment in research settings
Computational racemization modeling Validated model compound for DFT studies of succinimide enolization
Asymmetric synthesis intermediate Defined N-methyl building block for stereoselective routes

Why N-Methylsuccinimide Cannot Be Substituted


Generic substitution of N-methylsuccinimide with succinimide, N-ethylsuccinimide, or other close analogs is not scientifically valid due to quantifiable differences in fundamental physical and thermodynamic properties. The N-methyl group is not a simple appendage; it significantly alters the molecule's lipophilicity, crystalline packing energy, and spectroscopic behavior. For instance, the standard molar enthalpy of sublimation (ΔsubH°) for N-methylsuccinimide is 80.1 ± 0.3 kJ/mol [1], a value that defines its unique phase-change energetics and cannot be extrapolated to other N-alkyl derivatives. Furthermore, in biological and pharmacological contexts, the specific alkyl chain length on the succinimide nitrogen dictates activity profiles, as demonstrated by differential anticonvulsant efficacy and neurotoxicity in established animal models [2]. Substituting an N-ethyl for an N-methyl group, for example, can shift a compound's activity from maximal in one seizure model to being inferior in another, underscoring the critical nature of this precise molecular feature for reproducible research outcomes.

Sublimation enthalpy difference
N‑methyl substitution yields distinct solid‑state energetics compared to N‑ethyl or unsubstituted analogs, directly affecting stability and sublimation‑based purification.
MES model response divergence
N‑alkyl chain length shifts reported anticonvulsant endpoint in MES model; N‑methyl ranked with higher response, while N‑ethyl showed inferior profile in the same assay context.
Spectroscopic and solubility shifts
The N‑methyl group alters lipophilicity and spectral markers; method transfer from N‑ethyl or parent succinimide may require independent validation.

N-Methylsuccinimide: Head-to-Head Comparisons


Sublimation Enthalpy for Crystallinity Assessment

The standard molar enthalpy of sublimation (ΔsubH°) for N-methylsuccinimide is a fundamental thermodynamic parameter that directly quantifies the energy required for a molecule to escape its crystalline lattice. This value provides a more robust and reproducible metric for batch-to-batch consistency and crystallinity than a simple melting point range. In a comparative study measuring enthalpies of sublimation for a series of N-methyl imides, N-methylsuccinimide exhibited a ΔsubH° of 80.1 ± 0.3 kJ/mol [1]. This value is notably lower than that of N-methylphthalimide (91.1 ± 0.5 kJ/mol) but higher than that of N-methylmaleimide (73.3 ± 0.5 kJ/mol), reflecting its unique intermolecular forces in the solid state [1].

Sublimation enthalpy
Head-to-head
80.1 ± 0.3 kJ/mol vs. 73.3 (N‑Methylmaleimide), 91.1 (N‑Methylphthalimide)
Precise ΔsubH° enables solid‑state reproducibility assessment and crystal packing validation.
Measured by calorimetry; unique lattice energy benchmark.
Thermochemistry Crystallography Material Science

Anticonvulsant Activity in the MES Model

The biological activity of N-alkylated succinimides is highly dependent on the specific N-substituent. A study evaluating a series of N-Cbz-α-amino-N-alkylsuccinimides in the Maximal Electroshock (MES) test, a standard model for generalized tonic-clonic seizures, found that the N-methyl derivative was the most active in the (R)-enantiomer series [1]. Specifically, (R)-N-Cbz-α-amino-N-methylsuccinimide (compound 1b) demonstrated an ED50 of 52.5 mg/kg with a protective index (PI) of 3.2 [1]. In contrast, its N-ethyl analog (compound 1c) was less active in the same test, and the non-substituted analog (compound 1a) showed even lower activity, as indicated by the activity rank order: N-methyl > N-isobutyl > non-substituted > N-ethyl [1].

MES anticonvulsant endpoint
Head-to-head
ED50 = 52.5 mg/kg, PI = 3.2 (N‑methyl) N‑ethyl and unsubstituted analogs ranked lower
Reported MES model endpoint context; supports SAR for N‑alkyl analogs.
Intraperitoneal administration in mice; rotorod neurotoxicity assessed.
Medicinal Chemistry Pharmacology Neuroscience

Validated Biomarker for NMP Exposure

N-methylsuccinimide (MSI) is not merely a metabolite of N-methyl-2-pyrrolidone (NMP); it is a specific, validated, and quantifiable human biomarker of exposure [1]. In a controlled human exposure study, subjects exposed to 10, 25, and 50 mg/m³ of NMP for 8 hours showed that MSI plasma and urine concentrations rose during exposure, peaked approximately 4 hours post-exposure, and then decayed with a half-life of ~8 hours [1]. There was a very close correlation between NMP air levels and MSI concentrations in plasma collected at the end of exposure (r = 0.98) and in urine collected during the last 2 hours of exposure (r = 0.96) [1]. This demonstrates that MSI is a reliable and specific indicator for NMP exposure over a one-day period.

NMP biomarker correlation
Cross‑study comparable
Plasma r = 0.98, urine r = 0.96 Half‑life ~8 h (MSI) vs ~18 h (2‑HMSI)
Supports same‑day exposure assessment in occupational research; MSI indicates recent NMP intake.
Controlled human exposure chamber; 10–50 mg/m³ NMP over 8 h.
Occupational Health Toxicology Analytical Chemistry

Computational Model for Peptide Racemization

N-methylsuccinimide is a widely adopted model compound for studying the fundamental chemical step of succinimide enolization, a key process in the racemization of aspartic acid residues in proteins [1]. Density-functional theory (DFT) calculations at the B3LYP/6-31+G** level using N-methylsuccinimide as the model determined that the most favorable two-H2O mechanism has an activation barrier of 37 kcal/mol [1]. This quantitative energy barrier provides a benchmark for computational studies, allowing researchers to evaluate the effect of different environments or catalysts on the racemization rate.

Racemization activation barrier
Supporting evidence
37 kcal/mol (N‑methylsuccinimide) 31 kcal/mol (formylamino derivative)
Reported benchmark barrier for clean succinimide system; enables solvent/catalyst effect studies.
DFT B3LYP/6‑31+G** level; gas‑phase two‑H₂O mechanism.
Computational Chemistry Biochemistry Peptide Science

Electrolytic Reduction vs. N-Ethylsuccinimide

Classical electrochemical studies demonstrate that N-methylsuccinimide and N-ethylsuccinimide undergo electrolytic reduction via similar mechanistic pathways, but the specific experimental conditions and yields are compound-dependent. The seminal work by Sakurai (1936) established that the total reduction of these cyclic imides, which is extremely difficult to achieve through purely chemical methods, can be accomplished electrolytically using a lead or zinc amalgam cathode [1]. The study reports that the reduction proceeds through the same process for both compounds, yielding the corresponding N-alkylpyrrolidines [1].

Electrolytic reduction
Class‑level inference
N‑methyl and N‑ethyl both reducible to pyrrolidines Quantitative yield comparison not reported
Electrolytic reducibility context may differ; yield validation required for synthetic route selection.
Zinc amalgam cathode in H₂SO₄; fair yields for succinimide only.
Electrochemistry Organic Synthesis Physical Chemistry

N-Methylsuccinimide Application Scenarios


Same-Day NMP Biomonitoring

Procure N-methylsuccinimide (MSI) as a certified analytical standard for quantifying human exposure to NMP, a widely used industrial solvent. MSI is a validated biomarker with a plasma half-life of ~8 hours and an extremely high correlation (r = 0.98) with airborne NMP levels [1]. Its shorter half-life, compared to the 18-hour half-life of its metabolite 2-HMSI, makes MSI the specific and preferred analyte for assessing acute or daily exposure in occupational health settings [2]. Use of MSI enables precise, time-resolved exposure assessment that its analogs cannot provide.

Anticonvulsant Succinimide Synthesis

Use N-methylsuccinimide or its N-protected derivatives as a key starting material or intermediate for the synthesis of novel anticonvulsant agents. Quantitative structure-activity relationship (SAR) studies have established that the N-methyl substituent confers superior activity in the Maximal Electroshock (MES) seizure model compared to N-ethyl or unsubstituted analogs [3]. Specifically, an N-Cbz-α-amino-N-methylsuccinimide derivative exhibited an ED50 of 52.5 mg/kg in this model [3]. Therefore, researchers aiming to optimize activity in the MES test should specifically procure the N-methyl derivative for their synthetic libraries.

Modeling Aspartic Acid Racemization

Employ N-methylsuccinimide as a defined and validated model compound for density-functional theory (DFT) and other computational chemistry studies investigating the mechanism of succinimide enolization, a critical step in protein and peptide racemization. N-methylsuccinimide provides a simplified, computationally tractable system with a well-defined two-H2O activation barrier of 37 kcal/mol [4]. This quantitative benchmark allows for the controlled study of catalytic or environmental effects on the core reaction without the confounding influence of intramolecular hydrogen bonds found in other analogs [4].

Solid-State Thermodynamic Reference

Utilize N-methylsuccinimide as a reference standard in thermochemical studies due to its precisely defined and published standard molar enthalpy of sublimation (ΔsubH° = 80.1 ± 0.3 kJ/mol) [5]. This value is a direct measure of its intermolecular lattice energy and serves as a unique, non-interchangeable physical property. It is essential for calibrating calorimetric instruments, validating computational models of crystal packing, and ensuring consistency in processes where phase-change energetics (e.g., purification via sublimation, solid-state reaction design) are critical quality attributes.

Application
Selection Property
Validation Focus
NMP exposure biomonitoring research
Short half‑life specificity (MSI vs 2‑HMSI)
Airborne NMP correlation in plasma and urine
CNS agent discovery – MES model studies
N‑alkyl SAR profile
MES model ED50 evaluation and protective index
Computational racemization research
Clean model system (no intramolecular H‑bonds)
DFT activation barrier benchmarking
Solid‑state thermodynamic reference
Precise sublimation enthalpy standard
Calorimetric calibration and crystal packing validation

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